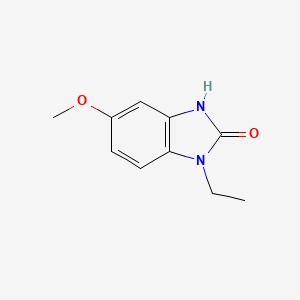
5-chloro-2-methyl-1-benzothiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C10H7ClO2S . It is used in the synthesis of direct inhibitors of factor Xa, which are safe and effective anticoagulants . It is also used in the synthesis of potent amide linked PPARy/δ dual agonists in the treatment of diabetes .
Molecular Structure Analysis
The molecular structure of 5-chloro-3-methyl-1-benzothiophene-2-carboxylic acid is represented by the InChI code: 1S/C10H7ClO2S/c1-5-7-4-6 (11)2-3-8 (7)14-9 (5)10 (12)13/h2-4H,1H3, (H,12,13) .Physical And Chemical Properties Analysis
The molecular weight of 5-chloro-3-methyl-1-benzothiophene-2-carboxylic acid is 226.68 . More research would be needed to determine other physical and chemical properties of this compound.Orientations Futures
Benzofuran compounds, which are structurally similar to benzothiophene compounds, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that 5-chloro-3-methyl-1-benzothiophene-2-carboxylic acid and similar compounds could have potential applications in many aspects of medicine and could be the focus of future research .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-2-methyl-1-benzothiophene-3-carboxylic acid involves the introduction of a chlorine atom and a carboxylic acid group onto a benzothiophene ring. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-methylbenzothiophene", "chlorine gas", "sodium hydroxide", "carbon dioxide", "sulfuric acid", "potassium permanganate", "sodium bisulfite", "sodium carbonate", "acetic anhydride", "acetic acid", "hydrogen peroxide", "water" ], "Reaction": [ "1. Chlorination of 2-methylbenzothiophene with chlorine gas in the presence of sulfuric acid to yield 5-chloro-2-methylbenzothiophene.", "2. Oxidation of 5-chloro-2-methylbenzothiophene with potassium permanganate in the presence of sulfuric acid to yield 5-chloro-2-methylbenzothiophene-3-carboxylic acid.", "3. Reduction of the carboxylic acid group using sodium bisulfite in the presence of sodium carbonate to yield the corresponding sulfonic acid.", "4. Esterification of the sulfonic acid with acetic anhydride in the presence of acetic acid to yield the corresponding acetic ester.", "5. Hydrolysis of the acetic ester using sodium hydroxide to yield 5-chloro-2-methyl-1-benzothiophene-3-carboxylic acid.", "6. Purification of the product using recrystallization from water." ] } | |
Numéro CAS |
30447-40-6 |
Nom du produit |
5-chloro-2-methyl-1-benzothiophene-3-carboxylic acid |
Formule moléculaire |
C10H7ClO2S |
Poids moléculaire |
226.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



